1-(indolin-1-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone
Description
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c1-13-19(15-7-3-4-8-16(15)20-13)23-12-18(22)21-11-10-14-6-2-5-9-17(14)21/h2-9,20H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZSLXHKEDDEFMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)SCC(=O)N3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(indolin-1-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone typically involves the following steps:
Formation of Indoline and Indole Precursors: The initial step involves the preparation of indoline and 2-methyl-1H-indole through standard organic synthesis methods.
Thioether Formation: The indole derivative is then reacted with a suitable thiolating agent to introduce the thioether linkage.
Coupling Reaction: Finally, the indoline and thioether-indole intermediates are coupled under specific conditions to form the target compound.
Industrial Production Methods: While the laboratory synthesis provides a detailed pathway, industrial production may involve optimization of reaction conditions to enhance yield and purity. This could include the use of catalysts, high-throughput reactors, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(Indolin-1-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or the thioether linkage.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the indole or indoline rings.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents or organometallic reagents are often utilized.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, reduced thioethers, and various substituted derivatives.
Scientific Research Applications
1-(Indolin-1-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1-(indolin-1-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to the indolyl-3-ethanone-α-thioether class, which has been extensively studied for antimalarial activity. Below is a comparative analysis with key analogues:
Key Observations:
Substituent Effects: Electron-Withdrawing Groups (EWGs): Nitro (-NO₂) or chloro (-Cl) substituents on the indole ring (e.g., 5-position) enhance antimalarial activity, likely due to improved target binding or metabolic stability . Thioether Aryl Groups: Para-substituted EWGs (e.g., 4-nitrophenyl) further boost activity. The 2-methylindol-3-yl group in the target compound may offer steric or electronic modulation distinct from arylthio derivatives.
This suggests a favorable safety profile for the target compound if structurally analogous.
Synthetic Routes :
- Similar compounds are synthesized via nucleophilic substitution or Friedel-Crafts acylation, as seen in and . The target compound’s synthesis likely involves analogous steps, such as coupling indoline with a 2-methylindole-thiol intermediate.
Structural Deviations:
- Indoline vs.
- Methyl vs. EWGs : The 2-methyl group on the indole ring is less electron-withdrawing than nitro or chloro groups, which may reduce potency compared to analogues in and .
Research Implications
- Structure-Activity Relationship (SAR) : The target compound’s activity could be optimized by introducing EWGs on the indole or thioether moieties, as demonstrated in related derivatives .
- Crystallographic Studies : Tools like SHELXL () could elucidate its 3D structure, aiding in molecular docking studies to predict target interactions (e.g., Plasmodium enzymes or melatonin receptors ).
Q & A
Q. What are the optimized synthetic routes for 1-(indolin-1-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone, and how are intermediates characterized?
- Methodological Answer : The compound is synthesized via multi-step reactions, typically involving:
Indoline Activation : React indoline derivatives with thiocarbonyl reagents (e.g., 2-methylindole-3-thiol) under basic conditions (e.g., K₂CO₃/DMF) to form the thioether linkage .
Coupling : Use coupling agents like EDCI/HOBt for amide bond formation between activated intermediates.
- Characterization :
- NMR : ¹H/¹³C NMR (e.g., ¹H-NMR at 500 MHz in CDCl₃) resolves aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.5 ppm for 2-methylindole) .
- HR-MS : Confirm molecular weight (e.g., [M+H]+ calculated for C₂₀H₁₉N₂OS: 335.1224) .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) achieves >95% purity .
Q. How is the structural stability of this compound assessed under varying experimental conditions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Determines decomposition points (e.g., stability up to 200°C) .
- pH Stability : Incubate in buffers (pH 3–10) and monitor via HPLC for degradation products .
- Light Sensitivity : Conduct accelerated photostability studies using ICH Q1B guidelines .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks (H315/H319) .
- Ventilation : Work in a fume hood to avoid inhalation of dust (H335) .
- Waste Disposal : Neutralize with 10% NaOH before disposal in halogenated waste containers .
Advanced Research Questions
Q. How do substituent variations (e.g., 2-methyl vs. 1-ethyl groups) impact biological activity and reaction selectivity?
- Methodological Answer :
- SAR Studies : Compare IC₅₀ values against targets (e.g., kinases) using analogs from (1-ethylindole) and (p-tolyl groups). Methyl groups enhance metabolic stability, while bulkier substituents (e.g., benzyl) may reduce cell permeability .
- Computational Modeling : Perform docking studies (AutoDock Vina) to analyze steric clashes or binding affinity changes .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Meta-Analysis : Normalize data using standardized assays (e.g., ATPase activity for kinase inhibition) .
- Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) for binding kinetics and cellular assays (e.g., apoptosis in HeLa cells) .
- Control for Tautomerism : Use ¹H-¹⁵N HMBC NMR to verify dominant tautomeric forms in solution .
Q. How is the mechanism of action elucidated for targets like protein kinases or DNA intercalation?
- Methodological Answer :
- Kinase Profiling : Screen against a panel of 50+ kinases (e.g., EGFR, BRAF) using radioactive ATP assays .
- X-ray Crystallography : Co-crystallize the compound with human topoisomerase II (PDB ID: 1ZXM) to identify binding pockets .
- DNA Melting Studies : Monitor ΔTm via UV-Vis to assess intercalation potential .
Q. What advanced techniques optimize regioselectivity in sulfonyl coupling reactions?
- Methodological Answer :
- Directed Metalation : Use Pd(OAc)₂/Xantphos to direct coupling at the indole C3 position .
- Microwave Synthesis : Reduce side products (e.g., disulfides) by heating at 120°C for 10 min under microwave irradiation .
- In Situ Monitoring : Employ ReactIR to track reaction progress and adjust stoichiometry dynamically .
Data Analysis and Experimental Design
Q. How are reaction yields improved in large-scale syntheses?
- Methodological Answer :
- Continuous Flow Reactors : Enhance mixing and heat transfer for thioether formation (yield increases from 60% to 85%) .
- DoE (Design of Experiments) : Optimize parameters (temperature, solvent polarity) via response surface methodology .
Q. What analytical challenges arise in characterizing tautomeric forms, and how are they addressed?
- Methodological Answer :
- Dynamic NMR : Resolve tautomer interconversion (e.g., indole NH vs. keto-enol forms) at low temperatures (−40°C) .
- Isotopic Labeling : Synthesize ¹⁵N-labeled analogs to simplify ¹H-¹⁵N HSQC spectra .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
